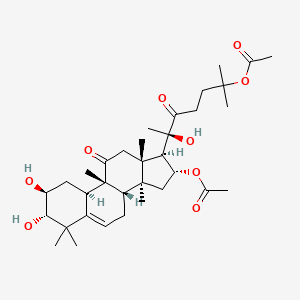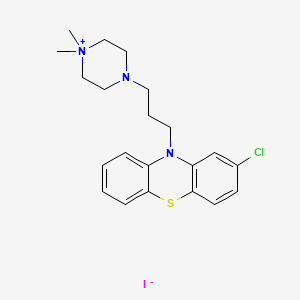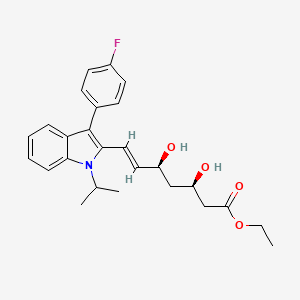
Fluvastatin ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin ethyl ester is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound is specifically designed to enhance the pharmacokinetic properties of fluvastatin, making it more effective in reducing cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin ethyl ester involves several steps, starting from the basic structure of fluvastatin. One common method includes the esterification of fluvastatin with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acid catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, which uses enzymes to catalyze the reaction. This method is advantageous as it operates under mild conditions, reduces the need for hazardous chemicals, and minimizes waste production. The use of recombinant Escherichia coli expressing specific nitrilase genes has been reported to be effective in producing ethyl esters .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield fluvastatin and ethanol.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Fluvastatin and ethanol.
Oxidation: Various oxidized derivatives of fluvastatin.
Reduction: Reduced forms of fluvastatin with modified functional groups.
Scientific Research Applications
Fluvastatin ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Mechanism of Action
Fluvastatin ethyl ester works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By blocking this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
Fluvastatin ethyl ester is compared with other statins such as atorvastatin, pitavastatin, and rosuvastatin. While all these compounds share a common mechanism of action, they differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its enhanced bioavailability and reduced potential for drug-drug interactions .
List of Similar Compounds
- Atorvastatin
- Pitavastatin
- Rosuvastatin
- Simvastatin
This compound stands out for its specific structural modifications that improve its pharmacological profile, making it a valuable compound in the treatment of hypercholesterolemia and cardiovascular diseases.
Properties
CAS No. |
786710-24-5 |
|---|---|
Molecular Formula |
C26H30FNO4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1 |
InChI Key |
QHZGLNLLTBLIDC-SVKRATOZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


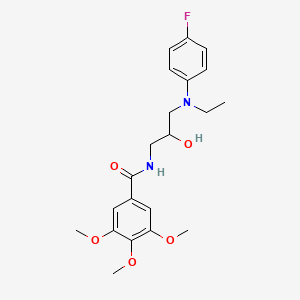
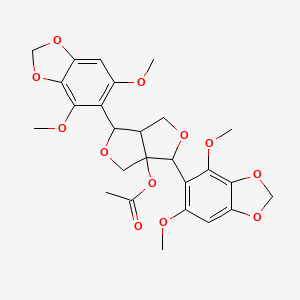


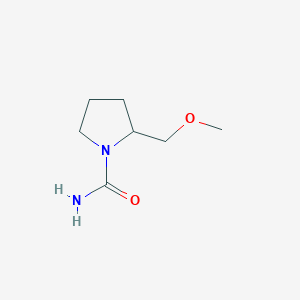

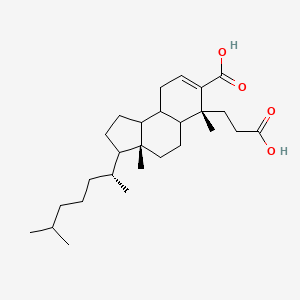


![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
